molecular formula C12H11Cl3N4OS B2959322 N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide CAS No. 868214-43-1

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide

Cat. No. B2959322
CAS RN: 868214-43-1
M. Wt: 365.66
InChI Key: UCWYFONHUACUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a similar compound, “2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide”, has been reported . The method for obtaining the target product is based on the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium . A new derivative of 1,3,4-thiadiazole was obtained in 84% yield, and its structure was confirmed by 1H and 13C NMR spectroscopy data .

Scientific Research Applications

Antimicrobial Activity

1,3,4-thiadiazole derivatives have shown significant antimicrobial activity against various types of bacteria and fungi . This makes them potential candidates for the development of new antimicrobial drugs.

Antitumor Activity

Compounds derived from 1,3,4-thiadiazole have demonstrated antitumor potential . They have been evaluated for their antitumor potential against different cancer cell lines .

Antiviral Activity

1,3,4-thiadiazole derivatives have also been found to possess antiviral properties . This suggests that they could be used in the development of new antiviral drugs.

Anti-inflammatory Activity

These compounds have shown anti-inflammatory activity , which could make them useful in the treatment of conditions characterized by inflammation.

Antioxidant Activity

1,3,4-thiadiazole derivatives have demonstrated antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Neuroprotective Activity

Some 1,3,4-thiadiazole derivatives have shown neuroprotective effects . This suggests that they could potentially be used in the treatment of neurodegenerative diseases.

Antiprotozoal Activity

These compounds have demonstrated antiprotozoal activity . This means they could potentially be used in the treatment of diseases caused by protozoan parasites.

Inhibitor of Dihydrofolate Reductase (DHFR)

The compound “N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide” has been found to be a potential inhibitor of DHFR . DHFR is an enzyme involved in the synthesis of nucleotides, and inhibiting it can be a strategy for treating certain types of cancer.

Mechanism of Action

The resulting compound from the synthesis process mentioned above is a potential inhibitor of dihydrofolate reductase (DHFR) and surpasses several known analogues in terms of the strength of the complex formed with the active site of this enzyme .

properties

IUPAC Name

N-[2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl3N4OS/c1-7(20)16-10(12(13,14)15)17-11-19-18-9(21-11)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWYFONHUACUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC1=NN=C(S1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)acetamide

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